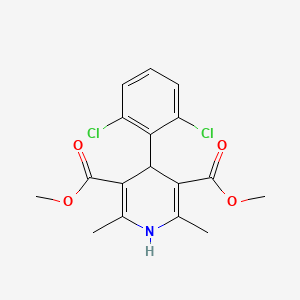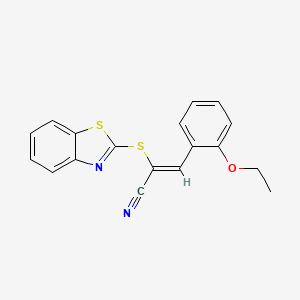![molecular formula C20H30N2O3 B5337945 [(3S,4S)-3-hydroxy-4-propan-2-yloxypyrrolidin-1-yl]-[3-(piperidin-4-ylmethyl)phenyl]methanone](/img/structure/B5337945.png)
[(3S,4S)-3-hydroxy-4-propan-2-yloxypyrrolidin-1-yl]-[3-(piperidin-4-ylmethyl)phenyl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(3S,4S)-3-hydroxy-4-propan-2-yloxypyrrolidin-1-yl]-[3-(piperidin-4-ylmethyl)phenyl]methanone is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a pyrrolidine ring, a piperidine ring, and a methanone group, making it a unique structure with interesting chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(3S,4S)-3-hydroxy-4-propan-2-yloxypyrrolidin-1-yl]-[3-(piperidin-4-ylmethyl)phenyl]methanone typically involves multiple steps, including the formation of the pyrrolidine and piperidine rings, followed by their coupling. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. For instance, the preparation might involve:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate precursor.
Formation of the Piperidine Ring: Similarly, the piperidine ring can be synthesized through cyclization reactions.
Coupling Reaction: The final step involves coupling the pyrrolidine and piperidine rings with the methanone group under controlled conditions, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and can improve the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
[(3S,4S)-3-hydroxy-4-propan-2-yloxypyrrolidin-1-yl]-[3-(piperidin-4-ylmethyl)phenyl]methanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The methanone group can be reduced to form an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the methanone group would yield an alcohol.
科学的研究の応用
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological disorders due to its unique structure.
Pharmacology: The compound can be studied for its interactions with various biological targets, including receptors and enzymes.
Chemical Biology: It can be used as a probe to study biological processes at the molecular level.
Industrial Applications: The compound’s unique chemical properties make it suitable for use in the synthesis of other complex molecules.
作用機序
The mechanism of action of [(3S,4S)-3-hydroxy-4-propan-2-yloxypyrrolidin-1-yl]-
特性
IUPAC Name |
[(3S,4S)-3-hydroxy-4-propan-2-yloxypyrrolidin-1-yl]-[3-(piperidin-4-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O3/c1-14(2)25-19-13-22(12-18(19)23)20(24)17-5-3-4-16(11-17)10-15-6-8-21-9-7-15/h3-5,11,14-15,18-19,21,23H,6-10,12-13H2,1-2H3/t18-,19-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPXWJIZJBKZWIH-OALUTQOASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1CN(CC1O)C(=O)C2=CC=CC(=C2)CC3CCNCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)O[C@H]1CN(C[C@@H]1O)C(=O)C2=CC=CC(=C2)CC3CCNCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-acetyl-3-(allylthio)-6-(2-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5337863.png)
![4,7,7-trimethyl-N-(4-methylphenyl)-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B5337875.png)

![4-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-2-(4-methoxybenzyl)morpholine](/img/structure/B5337894.png)
![8-{[1-(3-piperidinylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5337900.png)
![N-{[2-methoxy-5-oxo-6-(2-pyridin-2-ylethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl]methyl}-2,2-dimethylpropanamide](/img/structure/B5337905.png)
![{3-[2-(2-chloro-3,4-dimethoxyphenyl)-1H-imidazol-1-yl]phenyl}methanol](/img/structure/B5337912.png)
![(3R,4S)-4-[4-(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)-1,4-diazepan-1-yl]oxolan-3-ol](/img/structure/B5337923.png)
![ethyl (2Z)-2-[[5-(3,4-dichlorophenyl)furan-2-yl]methylidene]-7-methyl-5-(4-methylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5337928.png)
![1'-(cyclopropylcarbonyl)-N-[(1-ethyl-1H-imidazol-5-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5337932.png)
![1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-isopropoxybenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5337938.png)
![5'-methyl-1-[3-(1H-pyrazol-1-yl)benzyl]-1H,3'H-2,4'-biimidazole](/img/structure/B5337944.png)
![5-{[4-(4-ethoxyphenyl)phthalazin-1-yl]amino}-2-methoxy-N-methylbenzamide](/img/structure/B5337962.png)

